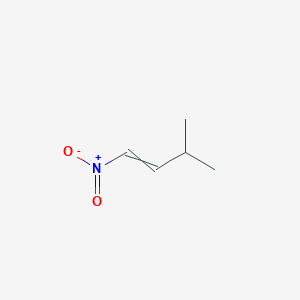

3-Methyl-1-nitro-1-butene

CAS No.:

Cat. No.: VC16785012

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO2 |

|---|---|

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 3-methyl-1-nitrobut-1-ene |

| Standard InChI | InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3 |

| Standard InChI Key | ARGNGGCUTGQKIA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C=C[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

3-Methyl-1-nitro-1-butene belongs to the nitroalkene family, distinguished by its conjugated double bond and nitro functional group. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-Methyl-1-nitro-1-butene |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 27675-38-3 |

| Synonyms | Nitro-3-methyl-1-butene |

The compound’s structure features a nitro group at the terminal carbon of a branched alkene chain, creating a conjugated system that enhances its reactivity in electron-deficient environments. This conjugation stabilizes transition states during reactions, making it a valuable substrate in cycloadditions and nucleophilic substitutions.

Spectroscopic and Physical Properties

While explicit spectroscopic data (e.g., IR, NMR) for 3-methyl-1-nitro-1-butene is limited in publicly available literature, its physical properties can be inferred from structural analogs. Nitroalkenes typically exhibit:

-

Boiling Point: ~120–150°C (estimated based on molecular weight)

-

Density: ~1.1–1.2 g/cm³ (higher than hydrocarbons due to nitro group polarity)

-

Solubility: Low in water; miscible with organic solvents like methanol and dichloromethane .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The primary synthesis route involves the nitration of 3-methyl-1-butene, a precursor identified in hydrocarbon mixtures . A documented method by Kumaran and Kulkarni (1995) achieves a 40% yield through the following steps :

-

Reaction Setup:

-

Substrate: 3-Methyl-1-butene (CAS 563-45-1)

-

Reagents: Nitric acid (HNO₃), sodium hydroxide (NaOH)

-

Conditions: 0°C in methanol, 1-hour reaction time

-

-

Mechanism:

The nitration proceeds via electrophilic addition, where the nitro group is introduced at the less substituted carbon of the alkene. The reaction is quenched with NaOH to neutralize excess acid and stabilize the product.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize temperature control and minimize side reactions. Key considerations include:

-

Catalyst Use: Acidic catalysts (e.g., sulfuric acid) to enhance nitration efficiency.

-

Purification: Distillation or chromatography to isolate the nitroalkene from byproducts like nitroalkanes.

Chemical Reactivity and Functional Transformations

Electrophilic and Nucleophilic Reactions

The nitro group’s electron-withdrawing nature polarizes the double bond, making 3-methyl-1-nitro-1-butene highly reactive toward nucleophiles. Notable reactions include:

-

Michael Addition: Amines or thiols attack the β-carbon, forming substituted nitro compounds.

-

Cycloadditions: Participation in Diels-Alder reactions to construct six-membered rings, useful in natural product synthesis.

Reductive Transformations

Selective reduction of the nitro group to an amine (-NH₂) is achievable using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl). This transformation is critical for synthesizing bioactive amines.

Applications in Organic Synthesis

Intermediate in Heterocycle Synthesis

3-Methyl-1-nitro-1-butene serves as a precursor for pyrrolidines and pyridines through [3+2] cycloadditions. For example, reaction with azides yields triazolines, which can be further functionalized.

Pharmacological Scaffold Development

The compound’s ability to undergo electron transfer reactions makes it a candidate for modulating enzyme activity. Preliminary studies suggest potential in:

-

Antimicrobial Agents: Nitro groups exhibit intrinsic activity against bacterial pathogens.

-

Anticancer Drugs: Nitroalkenes can inhibit thioredoxin reductase, a target in cancer therapy.

Future Directions and Research Opportunities

Mechanistic Studies

Advanced spectroscopic techniques (e.g., in situ FTIR) could elucidate reaction pathways, enabling the design of more efficient syntheses.

Drug Discovery

Screening 3-methyl-1-nitro-1-butene derivatives against disease-specific targets (e.g., SARS-CoV-2 proteases) may uncover novel therapeutics. Collaborative efforts between synthetic chemists and pharmacologists are essential to advance this field.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume